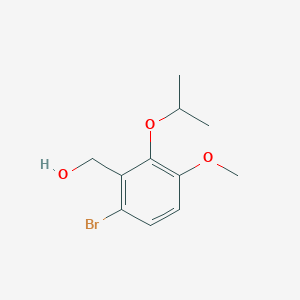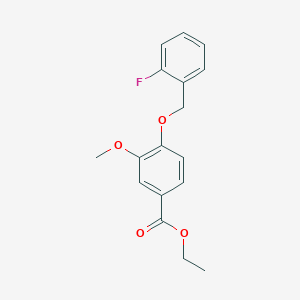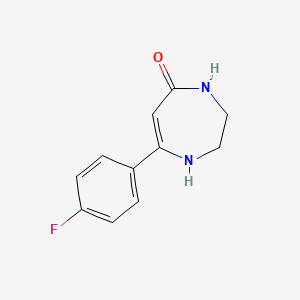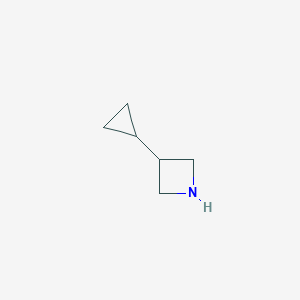
2-(6-Fluoro-3-hydroxyquinolin-2-yl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Fluoro-3-hydroxyquinolin-2-yl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline-1,3-dione derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoro-3-hydroxyquinolin-2-yl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . One common approach is to use phthalic anhydride and an appropriate amine in the presence of a catalyst such as SiO2-tpy-Nb, under reflux conditions in a solvent mixture of isopropanol and water . The reaction yields the desired isoindoline-1,3-dione derivative with moderate to excellent yields (41-93%) .
Industrial Production Methods
Industrial production of isoindoline-1,3-dione derivatives often involves multi-step synthesis processes. These processes may include acid catalysis, amide formation, and bromination reactions . The use of green chemistry principles, such as solventless reactions and environmentally friendly purification methods, is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(6-Fluoro-3-hydroxyquinolin-2-yl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield hydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and hydroxyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products
Scientific Research Applications
2-(6-Fluoro-3-hydroxyquinolin-2-yl)isoindoline-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(6-Fluoro-3-hydroxyquinolin-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the dopamine receptor D2, interacting with key amino acid residues at the receptor’s allosteric binding site . This interaction can influence neurotransmitter signaling and has potential therapeutic implications for neurological disorders .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: This compound shares a similar isoindoline-1,3-dione scaffold but differs in its substitution pattern.
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindoline-1,3-dione: Another related compound with a different substitution pattern, used in the development of protein degrader libraries.
2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-dione: A compound with herbicidal activity, similar in structure but with different functional groups.
Uniqueness
2-(6-Fluoro-3-hydroxyquinolin-2-yl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to interact with dopamine receptors and inhibit β-amyloid protein aggregation sets it apart from other isoindoline-1,3-dione derivatives .
Properties
Molecular Formula |
C17H9FN2O3 |
|---|---|
Molecular Weight |
308.26 g/mol |
IUPAC Name |
2-(6-fluoro-3-hydroxyquinolin-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H9FN2O3/c18-10-5-6-13-9(7-10)8-14(21)15(19-13)20-16(22)11-3-1-2-4-12(11)17(20)23/h1-8,21H |
InChI Key |
FYGANZCPWQOQBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C4C=C(C=CC4=N3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



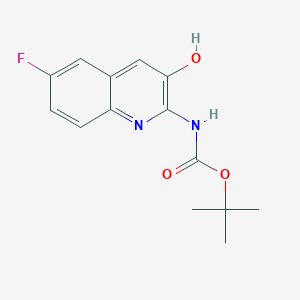
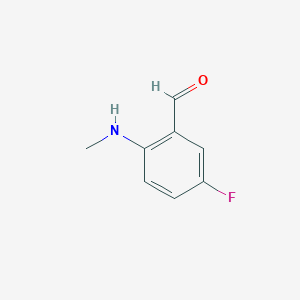
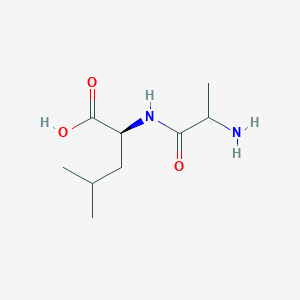
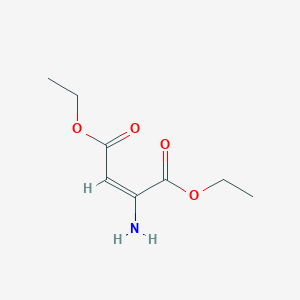
![tert-Butyl (7R)-7-cyano-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12998361.png)
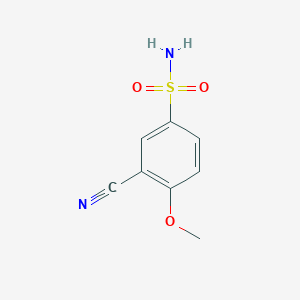
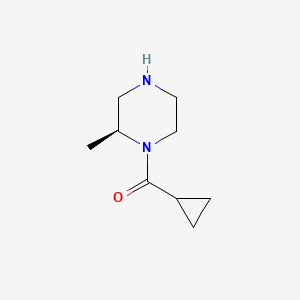
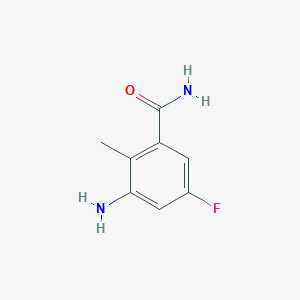
![6-(4-Bromophenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B12998372.png)
